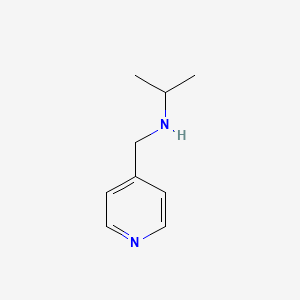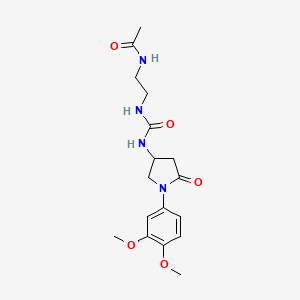
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and an ureido group, which is a functional group consisting of a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring and the ureido group would likely have a significant impact on the overall structure .Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis
One significant area of scientific research involving N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide focuses on its chemical synthesis and analysis of its molecular structure. For instance, studies have been conducted on the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of complex structures like erythrinanes. This process highlights the compound's potential as a precursor in synthesizing naturally occurring alkaloids and other organic compounds with significant biological activity (Shiho Chikaoka et al., 2003). Furthermore, the synthesis, structure, and molecular docking analysis of related compounds have been explored for their anticancer properties, showcasing the compound's relevance in medicinal chemistry (G. Sharma et al., 2018).
Potential for Pharmaceutical Development
Research has also delved into the development of novel pharmaceutical agents using N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide and its derivatives. For example, the compound has been utilized in the synthesis of new agents with significant antiepileptic activity, leveraging its unique mechanism of action related to a brain-specific binding site. This exploration into antiseizure agents underscores the compound's utility in developing treatments for central nervous system diseases (B. Kenda et al., 2004).
Exploration in Heterocyclic Chemistry
Moreover, the compound has been a focal point in heterocyclic chemistry research, particularly in the synthesis of pyrimidine and oxazinone derivatives. Such studies are pivotal for creating new materials with potential applications in corrosion inhibition, highlighting the compound's versatility beyond pharmaceuticals. Research in this domain emphasizes developing novel chemical entities with improved performance in industrial applications (A. Yıldırım & M. Çetin, 2008).
Antimicrobial and Antitumor Activities
The compound and its derivatives have been investigated for their antimicrobial and antitumor activities, offering insights into their potential as templates for designing new therapeutic agents. These studies contribute significantly to understanding the compound's biological activities and its role in developing new treatments for infectious diseases and cancer (A. Hossan et al., 2012).
properties
IUPAC Name |
N-[2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-11(22)18-6-7-19-17(24)20-12-8-16(23)21(10-12)13-4-5-14(25-2)15(9-13)26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,18,22)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOKVZBNWXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
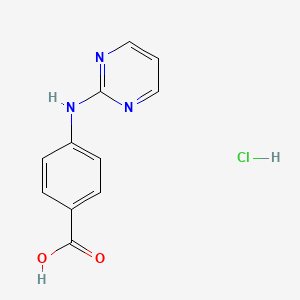
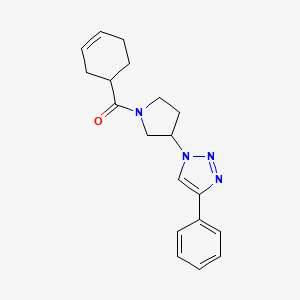
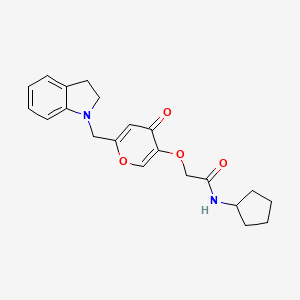
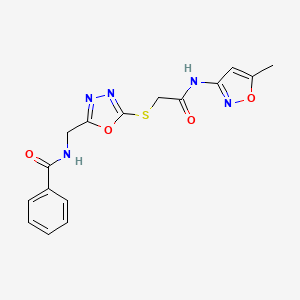
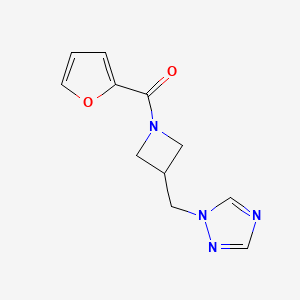
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
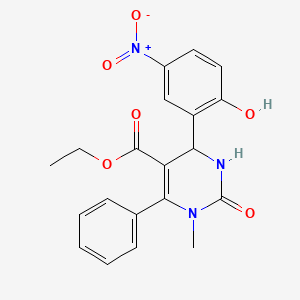
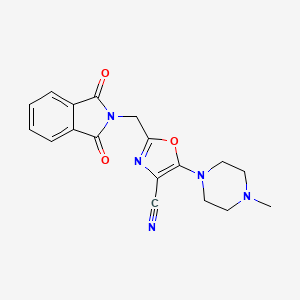
![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)


